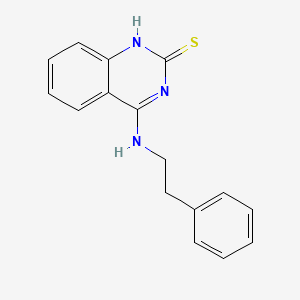

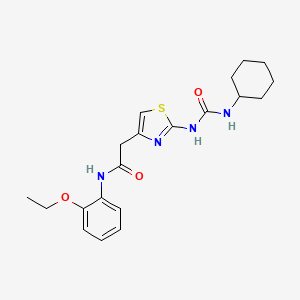

4-(phenethylamino)quinazoline-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . Another method involves the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized and studied for their physical and chemical properties . They have been used in various chemical reactions, including the synthesis of 3-substituted quinazoline-2,4-diones .Physical and Chemical Properties Analysis

Quinazoline derivatives have diverse physical and chemical properties, which can be influenced by the specific substituents on the quinazoline ring .科学的研究の応用

Synthesis Methods

Quinazoline derivatives, including structures similar to 4-(phenethylamino)quinazoline-2(1H)-thione, have been the subject of extensive research due to their potential applications. For example, Komkov et al. (2021) proposed a method for the synthesis of quinazolines based on the annulation of the benzene ring to pyrimidin-2-one(thione) derivatives, demonstrating an innovative approach to obtaining these compounds (Komkov et al., 2021). Chen et al. (2015) described an efficient direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, showcasing a method that affords high yields of 4-(dimethylamino)quinazolines, which could be adapted for similar derivatives (Chen et al., 2015).

Pharmacological Applications

Dash et al. (2017) synthesized novel quinazoline-4-one/4-thione derivatives, exploring their antimicrobial, analgesic, and anti-inflammatory properties. This study highlights the structural modification of quinazoline derivatives to enhance specific pharmacological activities (Dash et al., 2017). Luo et al. (2012) focused on the antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates, indicating the potential of quinazoline scaffolds in developing antiviral agents (Luo et al., 2012).

Structural and Chemical Analysis

Tojiboev et al. (2020) conducted Hirshfeld surface analyses and energy framework analyses on crystals of quinazoline methylidene bridged compounds, providing insight into the intermolecular interactions and molecular packing, which are crucial for understanding the chemical behavior and potential applications of these compounds (Tojiboev et al., 2020).

作用機序

Target of Action

Quinazoline derivatives have been reported to inhibit parp-1/2 , which are important targets for cancer treatments .

Mode of Action

It’s worth noting that quinazoline derivatives have been reported to inhibit parp-1/2 . They interfere with the DNA repair of cancer cells, thereby inhibiting their growth .

Biochemical Pathways

It’s known that parp inhibitors like some quinazoline derivatives can interfere with dna repair pathways , which could potentially lead to cell death in cancer cells .

Result of Action

Parp inhibitors, like some quinazoline derivatives, can interfere with the dna repair mechanisms of cancer cells, potentially leading to cell death .

将来の方向性

特性

IUPAC Name |

4-(2-phenylethylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c20-16-18-14-9-5-4-8-13(14)15(19-16)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWFVFGEFNHDJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)

![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)

![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2614072.png)

![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)

![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)